Structural Differentiation: α-Branched Isobutyramide Versus Unbranched Propanamide Side Chain
The target compound (883960-87-0) carries an isobutyramide (2-methylpropanamide) moiety at the 2-position, whereas the most direct comparator, N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide (CAS 896855-96-2), bears a linear propanamide chain . The presence of the α-methyl branch increases molecular weight (320.39 vs. 306.4 g·mol⁻¹), calculated logP (approximately +0.5 to +0.7 unit increase per the Hansch π system for an added methylene), and steric bulk as measured by Taft Es or Charton ν parameters. In quinoline-based kinase inhibitor series, analogous α-branching has been correlated with altered inhibitor selectivity profiles and modified residence times [1]. No published head-to-head biochemical profiling of these two specific compounds currently exists; this comparison is based on class-level structure-activity relationship inference.
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 320.39 g·mol⁻¹; clogP ≈ 3.2 (estimated) |
| Comparator Or Baseline | N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide (CAS 896855-96-2); MW = 306.4 g·mol⁻¹; clogP ≈ 2.6 (estimated) |
| Quantified Difference | ΔMW = +14.0 g·mol⁻¹ (one CH₂ group); ΔclogP ≈ +0.6 |
| Conditions | Physicochemical property estimation using fragment-based algorithms (e.g., KOWWIN, ACD/Labs) |
Why This Matters
The increased lipophilicity and steric demand of the isobutyramide chain may differentially affect membrane permeability, metabolic stability, and target binding-site complementarity compared with the linear propanamide analog, making the choice between these compounds non-trivial for lead optimization programs.
- [1] Marella A, Tanwar OP, Saha R, et al. Quinoline: A versatile heterocyclic. Saudi Pharm J. 2013;21(1):1-12. doi:10.1016/j.jsps.2012.03.002. View Source
